4-(2-(Methylsulfonyl)phenoxy)piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylsulfonyl)phenoxy)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis and procurement . The compound is available in both in-stock and backordered forms, indicating its demand in various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylsulfonyl)phenoxy)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenoxy compounds.
Scientific Research Applications
4-(2-(Methylsulfonyl)phenoxy)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Methylsulfonyl)phenoxy)piperidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its mechanism of action.
Comparison with Similar Compounds
4-(2-(Methylsulfonyl)phenoxy)piperidine can be compared with other similar compounds, such as:
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its methylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-(2-methylsulfonylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NO3S/c1-17(14,15)12-5-3-2-4-11(12)16-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
BWLTWURPQMBEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OC2CCNCC2 |
Origin of Product |
United States |
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